Camaroside
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Overview
Description
Camaroside is a natural product found in Calotropis procera with data available.
Scientific Research Applications
1. Chemical Composition and Identification
Camaroside is identified as a chemical compound isolated from the leaves of Lantana camara. It was characterized through chemical and spectral analysis including UV, IR, EI-MS, 1HNMR, and 13CNMR techniques. This compound is part of a group of six compounds extracted and analyzed for their chemical properties (Pan et al., 1993).
2. Potential Applications in Complementary and Alternative Medicine (CAM)
Research on CAM therapies, including the investigation of natural compounds like this compound, is crucial for integrating these therapies into conventional medical practices. Studies focus on understanding the efficacy and safety of such compounds, especially in the context of cancer therapy and other health conditions (Hess, 2002).
Properties
CAS No. |
150853-97-7 |
---|---|
Molecular Formula |
C23H24O11 |
Molecular Weight |
476.4 g/mol |
IUPAC Name |
5-hydroxy-3,7-dimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C23H24O11/c1-30-12-7-13(25)16-14(8-12)33-21(22(31-2)18(16)27)10-3-5-11(6-4-10)32-23-20(29)19(28)17(26)15(9-24)34-23/h3-8,15,17,19-20,23-26,28-29H,9H2,1-2H3/t15-,17-,19+,20-,23-/m1/s1 |
InChI Key |
AMYHLRMWVVIQBZ-BPAZWDACSA-N |
Isomeric SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
150853-97-7 | |
Synonyms |
4',5-dihydroxy-3,7-dimethoxyflavone-4'-O-glucopyranoside camaroside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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